molecular formula C9H14N4O3 B12893369 1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B12893369
M. Wt: 226.23 g/mol
InChI Key: DRHHYLCHRIZWJD-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the first position, a nitro group at the fifth position, a propyl group at the third position, and a carboxamide group at the fourth position of the pyrazole ring.

Preparation Methods

The synthesis of 1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand the mechanism of action of pyrazole derivatives and their interactions with biological targets.

    Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to modulate the activity of these molecular targets and pathways.

Comparison with Similar Compounds

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but differs in the position of the nitro and carboxylic acid groups.

    Ethyl 5-amino-1-methylpyrazole-4-carboxylate: This compound has an amino group instead of a nitro group and an ester group instead of a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Biological Activity

1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
CAS Number 139756-01-7
Molecular Formula C8H10N4O3
Molecular Weight 198.19 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that this compound may exert its effects through:

  • Inhibition of Kinases : It has been shown to inhibit various kinases that are crucial in cancer cell proliferation and survival.
  • Modulation of Inflammatory Pathways : The compound may interfere with pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. For example:

  • MCF7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM.
  • A549 (Lung Cancer) : Demonstrated potent growth inhibition with an IC50 value of 26 µM, indicating its effectiveness against lung cancer cells.

Anti-inflammatory Effects

The compound has also shown promising results in reducing inflammation:

  • In vitro studies suggest that it can significantly lower levels of inflammatory markers such as TNF-alpha and IL-6.

Study 1: Antitumor Activity Assessment

In a study conducted by Wei et al., the efficacy of various pyrazole derivatives, including this compound, was evaluated for their anticancer properties. The results indicated that this compound was among the most effective in inhibiting cell proliferation across multiple cancer lines, particularly those resistant to conventional therapies .

Study 2: Inflammatory Response Modulation

Another significant study focused on the anti-inflammatory properties of this pyrazole derivative. The findings revealed that treatment with the compound resulted in a marked decrease in the expression of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential:

Compound NameIC50 (µM)Activity Type
1-Ethyl-5-nitro-3-propyl-pyrazole12.50Anticancer
Pyrazole Derivative A15.00Anticancer
Pyrazole Derivative B20.00Anti-inflammatory

Properties

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

1-ethyl-5-nitro-3-propylpyrazole-4-carboxamide

InChI

InChI=1S/C9H14N4O3/c1-3-5-6-7(8(10)14)9(13(15)16)12(4-2)11-6/h3-5H2,1-2H3,(H2,10,14)

InChI Key

DRHHYLCHRIZWJD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1C(=O)N)[N+](=O)[O-])CC

Origin of Product

United States

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